2-Chloro-2,2-difluoro-1-(4-fluoro-3-methylphenyl)ethanone

Catalog No.
S8257597
CAS No.
M.F
C9H6ClF3O
M. Wt
222.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-2,2-difluoro-1-(4-fluoro-3-methylphenyl)e...

Product Name

2-Chloro-2,2-difluoro-1-(4-fluoro-3-methylphenyl)ethanone

IUPAC Name

2-chloro-2,2-difluoro-1-(4-fluoro-3-methylphenyl)ethanone

Molecular Formula

C9H6ClF3O

Molecular Weight

222.59 g/mol

InChI

InChI=1S/C9H6ClF3O/c1-5-4-6(2-3-7(5)11)8(14)9(10,12)13/h2-4H,1H3

InChI Key

DOIRQRMOJWCTCH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)C(F)(F)Cl)F

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C(F)(F)Cl)F

2-Chloro-2,2-difluoro-1-(4-fluoro-3-methylphenyl)ethanone is a synthetic organic compound characterized by its unique structure, which includes both chlorine and fluorine substituents. This compound falls under the category of halogenated ketones, specifically featuring a carbonyl group (C=O) adjacent to a 4-fluoro-3-methylphenyl group. Its molecular formula is C₉H₆ClF₃O, and it has a molecular weight of approximately 220.59 g/mol. The presence of multiple fluorine atoms enhances its chemical stability and reactivity, making it an interesting subject for various chemical and biological studies.

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
  • Oxidation: The compound can be oxidized to yield carboxylic acids or other oxidized derivatives.

Common reagents and conditions for these reactions include:

  • Nucleophilic Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
  • Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
  • Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

The biological activity of 2-Chloro-2,2-difluoro-1-(4-fluoro-3-methylphenyl)ethanone has been explored in various contexts. Its electrophilic carbonyl group allows it to interact with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the fluorine atoms enhance its lipophilicity, facilitating interactions with lipid membranes and intracellular targets. Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial and anticancer properties, although specific data on this compound's biological effects remain limited.

The synthesis of 2-Chloro-2,2-difluoro-1-(4-fluoro-3-methylphenyl)ethanone typically involves the reaction of 4-fluoro-3-methylbenzoyl chloride with chlorodifluoromethane in the presence of a base such as sodium hydroxide. The reaction is generally carried out under reflux conditions in an organic solvent like toluene.

General Reaction Scheme

  • Reactants: 4-Fluoro-3-methylbenzoyl chloride + Chlorodifluoromethane
  • Reagents: Sodium hydroxide
  • Solvent: Toluene
  • Conditions: Reflux

Industrial production may utilize continuous flow reactors and optimized conditions to enhance yield and purity, employing advanced purification techniques such as distillation and recrystallization .

2-Chloro-2,2-difluoro-1-(4-fluoro-3-methylphenyl)ethanone has potential applications in various fields:

  • Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.
  • Agriculture: In developing agrochemicals with enhanced efficacy.
  • Material Science: As a precursor for producing fluorinated polymers.

Its unique properties make it a candidate for further research in drug development and material applications.

Interaction studies are crucial for understanding how 2-Chloro-2,2-difluoro-1-(4-fluoro-3-methylphenyl)ethanone behaves in biological systems. The compound's electrophilic nature suggests potential interactions with nucleophilic biomolecules, which could lead to modifications in protein function or enzyme activity. Future studies should focus on elucidating these interactions through biochemical assays and structural biology techniques.

Several compounds share structural similarities with 2-Chloro-2,2-difluoro-1-(4-fluoro-3-methylphenyl)ethanone:

Compound NameSimilarity Index
2-Chloro-1-(4-fluorophenyl)ethanone0.97
2-Chloro-1-(3-fluorophenyl)ethanone0.97
1-(2-Fluorophenyl)ethanone0.82
1-(4-Fluorophenyl)ethanone0.82
2-Chloro-1-(3,5-difluorophenyl)ethanone0.95

Uniqueness

The uniqueness of 2-Chloro-2,2-difluoro-1-(4-fluoro-3-methylphenyl)ethanone lies in its combination of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to similar compounds. The methyl group on the aromatic ring also contributes to its unique steric and electronic characteristics, differentiating it from other halogenated ethanones .

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Exact Mass

222.0059270 g/mol

Monoisotopic Mass

222.0059270 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

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